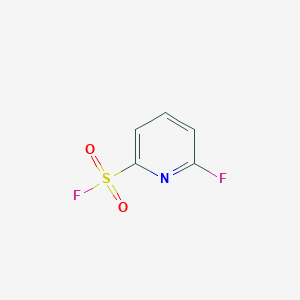

6-Fluoropyridine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoropyridine-2-sulfonyl fluoride is a type of fluorinated pyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a sulfonyl fluoride group attached to a pyridine ring . The presence of these groups gives the molecule its unique physical and chemical properties .Chemical Reactions Analysis

Fluoropyridines, including this compound, are known to undergo various chemical reactions . These include substitution reactions, cyclization, and reactions with F18 for local radiotherapy of cancer and other biologically active compounds .Physical and Chemical Properties Analysis

Fluoropyridines, including this compound, have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications

Synthesis of Sulfonyl Fluorides

6-Fluoropyridine-2-sulfonyl fluoride serves as a precursor in the synthesis of sulfonyl fluorides, which are valuable synthetic motifs for a variety of applications, including sulfur(VI) fluoride exchange-based “click chemistry”. An environmentally benign electrochemical approach using thiols or disulfides in combination with potassium fluoride (KF) allows for the preparation of sulfonyl fluorides under mild conditions. This method displays a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, highlighting the versatility and efficiency of this compound in synthesizing sulfonyl fluoride compounds (Laudadio et al., 2019).

Development of Reactive Probes

The compound is instrumental in the development of reactive probes for chemical biology and molecular pharmacology. A visible-light-mediated decarboxylative fluorosulfonylethylation method has been invented for the synthesis of aliphatic sulfonyl fluorides from a wide range of carboxylic acids. This approach is metal-free and applicable to various alkyl carboxylic acids, including natural products and drug derivatives, enabling the rapid construction of sulfonyl fluoride compound libraries with considerable structural diversity (Xu et al., 2019).

Radiosynthesis for PET Imaging

This compound is also utilized in the radiosynthesis of imaging agents for positron emission tomography (PET). For instance, the compound 1-[3-(2-fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione (FPyME) was designed for the prosthetic labeling of peptides and proteins via selective conjugation with a thiol function, demonstrating its potential in the design and development of new peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).

Future Directions

The field of S(VI) fluoride chemistry, which includes compounds like 6-Fluoropyridine-2-sulfonyl fluoride, has witnessed incredible growth driven by transformational method development and applications . The future of this field could see further developments in synthesis methods and applications in various fields .

Mechanism of Action

Target of Action

Sulfonyl fluoride electrophiles, a group to which 6-fluoropyridine-2-sulfonyl fluoride belongs, are known to be reactive probes in chemical biology and molecular pharmacology .

Mode of Action

Sulfonyl fluorides, in general, are known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Analysis

Biochemical Properties

6-Fluoropyridine-2-sulfonyl fluoride is known for its interesting and unusual physical, chemical, and biological properties . It has a strong electron-withdrawing substituent in the aromatic ring, which reduces its basicity and makes it less reactive than its chlorinated and brominated analogues .

Cellular Effects

Compounds with similar structures, such as aryl fluorosulfates and aryl sulfonyl fluorides, have been shown to react with nucleophiles on target proteins via a process called Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the sulfonyl fluoride group with nucleophiles on target proteins via SuFEx, leading to the formation of a stable covalent bond . This process converts transient and reversible protein-biomolecule interactions into stable binding complexes .

Metabolic Pathways

Similar compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Properties

IUPAC Name |

6-fluoropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAQCGHIWRYQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934638-48-8 |

Source

|

| Record name | 6-fluoropyridine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)

![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)

![1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B2722800.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)